N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide, primarily targets specific proteins or enzymes within the cell. These targets often include kinases, receptors, or other signaling molecules that play crucial roles in cellular processes such as proliferation, apoptosis, and differentiation .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target proteins. This interaction can result in conformational changes in the protein structure, altering its activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .
Biochemical Pathways
Upon binding to its target, the compound affects several biochemical pathways. These pathways often involve key signaling cascades such as the MAPK/ERK pathway, PI3K/AKT pathway, or the JAK/STAT pathway. The modulation of these pathways can lead to changes in gene expression, cell cycle progression, and apoptosis. The specific pathways affected depend on the target protein and the cellular context .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its target proteins are expressed. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are achieved through the modulation of signaling pathways and gene expression. At the molecular level, the compound may cause changes in protein phosphorylation, enzyme activity, and transcription factor activation .
Biologische Aktivität
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS Number: 941954-23-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a phenyl group and an isoxazole carboxamide structure. Its molecular formula is C18H14N4O2, with a molecular weight of 318.3 g/mol. The structural characteristics contribute to its interaction with biological macromolecules, enhancing its potential therapeutic applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3ao | < 1 | S. aureus |
3aq | < 1 | S. aureus |
3ad | 3.9 - 7.8 | C. albicans |
These findings indicate that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting potent antibacterial effects against both gram-positive and gram-negative bacteria .
2. Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cell proliferation.
Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases and receptors involved in cell survival and proliferation. Molecular docking studies suggest that this compound can effectively bind to these targets, disrupting their function and leading to cancer cell death .
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus. The results indicated that certain derivatives, including those structurally related to this compound, showed significant antibacterial activity with MIC values below 10 µg/mL, demonstrating their potential as novel antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment, this compound was tested on breast cancer cell lines (MCF-7). The compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-16(24-22-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZCVBMHXDRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.